

Application Notes & Protocols for the Analytical Quantification of Quetiapine

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Compound of Interest

Compound Name: *Metiapine*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Quetiapine, an atypical antipsychotic drug, in bulk pharmaceutical ingredients and dosage forms. The protocols described herein are based on established and validated analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Quetiapine, chemically known as 2-[2-(4-dibenzo[b,f][1]thiazepin-11-yl-1-piperazinyl)ethoxy]ethanol, is widely used in the treatment of schizophrenia and bipolar disorder.^[2] Accurate and precise quantification of Quetiapine is crucial for quality control during drug manufacturing, formulation development, and pharmacokinetic studies. This document outlines robust analytical methods for its determination.

Analytical Techniques

Several analytical methods have been developed for the quantification of Quetiapine.^[3] The most common and reliable techniques include:

- Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A widely used technique for routine quality control of Quetiapine in pharmaceutical formulations. It offers good selectivity, precision, and accuracy.^{[1][4]}

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for the quantification of Quetiapine and its metabolites in biological matrices such as plasma and urine.[5][6][7]
- Gas Chromatography-Mass Spectrometry (GC-MS): An alternative technique that can be used for the detection and quantification of related compounds in biological specimens.[8]

Application Note 1: Quantification of Quetiapine in Bulk Drug and Tablets by RP-HPLC

This section details a stability-indicating RP-HPLC method suitable for the routine quality control of Quetiapine fumarate in both bulk drug substance and tablet dosage forms.[1]

Quantitative Data Summary

| Parameter | Result | Reference |
|-----------------------------------|-------------------|-----------|
| Linearity Range | 10-50 µg/mL | [1] |
| Correlation Coefficient (r^2) | 0.998 | [1] |
| Limit of Detection (LOD) | 3.27 µg/mL | [1] |
| Limit of Quantitation (LOQ) | 9.92 µg/mL | [1] |
| Accuracy (Recovery) | 99.68% to 100.37% | [1] |
| Retention Time | ~3.3 min | [2] |

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

- HPLC System: A standard HPLC system equipped with a UV detector.
- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2][4]
- Mobile Phase: Methanol, acetonitrile, and water in a ratio of 67:16:17 (v/v/v).[1]
- Flow Rate: 1.0 mL/min.[1]

- Detection Wavelength: 220 nm.[1][9]

- Injection Volume: 20 μ L.[9]

- Column Temperature: Ambient.[2]

2. Preparation of Standard Solutions:

- Standard Stock Solution (1000 μ g/mL): Accurately weigh 10 mg of Quetiapine fumarate reference standard and transfer it to a 10 mL volumetric flask. Dissolve in a small amount of methanol with the aid of ultrasonication for 5 minutes, then dilute to the mark with methanol. [2]

- Working Standard Solution (100 μ g/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and make up the volume with methanol.[2]

- Calibration Standards: Prepare a series of calibration standards in the range of 10-50 μ g/mL by further diluting the working standard solution with the mobile phase.[1]

3. Preparation of Sample Solutions (Tablets):

- Weigh and finely powder not fewer than 20 tablets.
- Accurately weigh a quantity of the powder equivalent to 10 mg of Quetiapine and transfer it to a 100 mL volumetric flask.
- Add approximately 25 mL of the diluent (methanol:water, 80:20) and sonicate for 20 minutes to ensure complete dissolution.[2]
- Make up the volume to 100 mL with the diluent.
- Filter the solution through a 0.45 μ m nylon membrane filter.
- Prepare further dilutions with the mobile phase to obtain a final concentration within the calibration range.

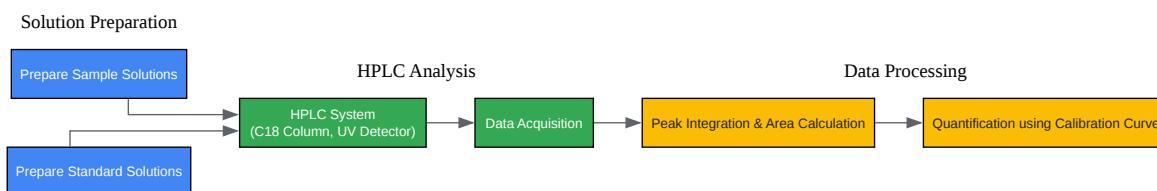
4. Analysis:

- Inject equal volumes (20 μ L) of the standard and sample solutions into the chromatograph.
- Record the peak areas and calculate the concentration of Quetiapine in the sample using the calibration curve.

5. System Suitability:

- The system suitability is determined from six replicate injections of a standard solution.
- The tailing factor should be less than 2, and the relative standard deviation (%RSD) of the peak areas should be less than 2%.^[4]

Workflow Diagram



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Caption: Workflow for Quetiapine quantification by RP-HPLC.

Application Note 2: Quantification of Quetiapine and its Metabolites in Human Plasma by LC-MS/MS

This section outlines a highly sensitive and selective LC-MS/MS method for the simultaneous quantification of Quetiapine and its active metabolite, Norquetiapine, in human plasma.^[7] This method is particularly useful for pharmacokinetic and bioequivalence studies.^[10]

Quantitative Data Summary

| Parameter | Quetiapine | Norquetiapine | Reference |
|--------------------------------------|---------------|---------------|-----------|
| Linearity Range | 0.5-500 ng/mL | 0.6-600 ng/mL | [7] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 0.6 ng/mL | [7] |
| Accuracy | <103.0% | <108.8% | [7] |
| Precision (%RSD) | <8.8% | <11.1% | [7] |
| Recovery | >92% | - | [6] |

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

- LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[10]
- Column: C18 column (e.g., Sunfire C18, 50 mm x 2.1 mm, 5 μ m).[7]
- Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (containing 10 mM ammonium acetate and 0.1% formic acid).[10]
- Flow Rate: 0.4 mL/min.[10]
- Injection Volume: 5 μ L.[10]
- Run Time: Approximately 4 minutes.[7]

2. Mass Spectrometry Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+).[10]
- Detection Mode: Multiple Reaction Monitoring (MRM).[10]
- MRM Transitions:
 - Quetiapine: m/z 384.2 \rightarrow 253.1[10]

- Norquetiapine: (Specific transition to be optimized)
- Internal Standard (e.g., Clozapine): m/z 327.0 → 270.0[6]

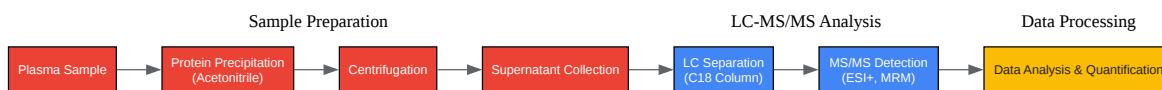
3. Sample Preparation (Plasma):

- Protein Precipitation: To 50 μ L of plasma sample, add an internal standard and precipitate proteins using one-step protein precipitation with acetonitrile.[10]
- Centrifugation: Vortex the mixture and centrifuge to pellet the precipitated proteins.
- Supernatant Transfer: Transfer the clear supernatant to a clean vial for injection into the LC-MS/MS system.

4. Analysis:

- Inject the prepared samples into the LC-MS/MS system.
- Quantify the analytes using a calibration curve constructed from spiked plasma standards.

Workflow Diagram



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Caption: Workflow for Quetiapine quantification in plasma by LC-MS/MS.

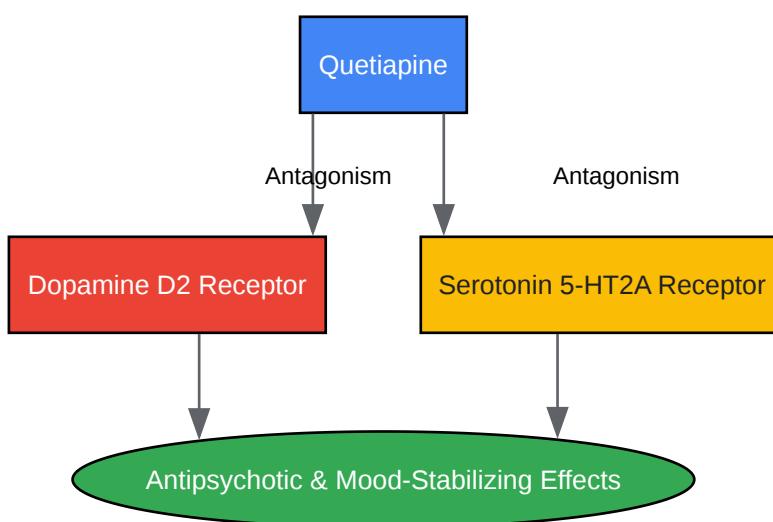
Stability-Indicating Assay

For assessing the stability of Quetiapine in pharmaceutical formulations, forced degradation studies are performed.[1] The drug substance is exposed to stress conditions such as acid and alkaline hydrolysis, oxidation, heat, and photolysis.[1] The developed HPLC method should be able to separate the intact drug from any degradation products, thus demonstrating its stability.

indicating capability.[11] Studies have shown that Quetiapine is particularly susceptible to degradation under oxidative conditions.[1]

Signaling Pathway Context

Quetiapine's therapeutic effects are attributed to its antagonist activity at multiple neurotransmitter receptors, primarily dopamine D2 and serotonin 5-HT2A receptors.[2] While the analytical techniques described focus on quantifying the compound itself, understanding its mechanism of action provides context for its clinical relevance. The quantification of Quetiapine and its active metabolite, Norquetiapine, which also has significant pharmacological activity, is important for correlating plasma concentrations with clinical outcomes.[7][12]



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Caption: Simplified overview of Quetiapine's primary mechanism of action.

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